molecular formula C12H21NO4 B13501386 Rac-(1r,4r)-4-[(tert-butoxy)carbamoyl]cyclohexane-1-carboxylic acid, trans

Rac-(1r,4r)-4-[(tert-butoxy)carbamoyl]cyclohexane-1-carboxylic acid, trans

Cat. No.: B13501386
M. Wt: 243.30 g/mol
InChI Key: RCFMCAXROIFTGO-UHFFFAOYSA-N
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Description

Rac-(1r,4r)-4-[(tert-butoxy)carbamoyl]cyclohexane-1-carboxylic acid, trans is a cyclohexane derivative with a trans-configuration (1r,4r stereochemistry) featuring a tert-butoxycarbamoyl substituent at the 4-position and a carboxylic acid group at the 1-position. This compound is classified as a racemic mixture (rac-), indicating equal parts of enantiomers. Its molecular formula is reported as C₁₂H₂₁NO₄ (corrected from evidence inconsistencies; see Notes), with a molecular weight of approximately 267.3 g/mol . The tert-butoxycarbamoyl group introduces steric bulk and lipophilicity, making the compound valuable in medicinal chemistry as a building block for drug discovery, particularly for modulating pharmacokinetic properties like metabolic stability .

Properties

Molecular Formula

C12H21NO4

Molecular Weight

243.30 g/mol

IUPAC Name

4-[(2-methylpropan-2-yl)oxycarbamoyl]cyclohexane-1-carboxylic acid

InChI

InChI=1S/C12H21NO4/c1-12(2,3)17-13-10(14)8-4-6-9(7-5-8)11(15)16/h8-9H,4-7H2,1-3H3,(H,13,14)(H,15,16)

InChI Key

RCFMCAXROIFTGO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)ONC(=O)C1CCC(CC1)C(=O)O

Origin of Product

United States

Preparation Methods

Detailed One-Pot Catalytic Hydrogenation and Boc Protection

A patented process (CN108602758B) describes an efficient one-pot method for preparing trans-4-amino-1-cyclohexanecarboxylic acid derivatives with a trans ratio exceeding 75%. The key steps are:

  • Catalytic Hydrogenation:

    • Starting material: p-aminobenzoic acid or its derivatives.
    • Catalyst: Rhodium on a suitable support (e.g., 3% Rh/C).
    • Solvent: Suitable solvents or solvent mixtures, often acetone or aqueous mixtures.
    • Conditions: Low hydrogen pressure under basic conditions to favor trans isomer formation.
    • Outcome: Formation of 4-amino-1-cyclohexanecarboxylic acid with a cis/trans ratio of approximately 1:3 or higher favoring trans.
  • Boc Protection:

    • Without isolating the amino acid, Boc anhydride is added directly to the reaction mixture.
    • Reaction time: Stirring at room temperature for approximately 20 hours.
    • Workup involves filtration of catalyst, solvent evaporation, aqueous extraction, acidification, and organic extraction to isolate the Boc-protected product.
  • Purification:

    • The product is purified by extraction and drying, yielding the trans-4-[(tert-butoxy)carbamoyl]cyclohexane-1-carboxylic acid with high purity (above 90%) and yields around 62-70%.

Representative Experimental Data

Step Reagents/Conditions Yield (%) Purity (%) Notes
Catalytic hydrogenation p-Aminobenzoic acid, Rh catalyst, H2, base Trans:cis ratio >75%
Boc protection Boc anhydride, acetone, room temp, 20 h 70 92 One-pot process, no isolation of amino acid intermediate
Purification and isolation Acidification, DCM extraction, drying 62 99.1 Final trans isomer isolated

Additional Methylation Step for Isomer Purification

An additional methylation step can be employed to selectively precipitate the trans isomer:

  • The Boc-protected cis/trans mixture is treated with potassium carbonate and methyl bromide in acetone at 60 °C for 3 hours.
  • A white precipitate forms, which upon cooling and filtration, is purified by acid extraction and organic layer separation.
  • This step enriches the trans isomer purity to over 99% with a yield of about 62%.

Chemical and Structural Information

Parameter Data
IUPAC Name Rac-(1r,4r)-4-[(tert-butoxy)carbamoyl]cyclohexane-1-carboxylic acid
Molecular Formula C12H21NO4
CAS Number 53292-89-0
EC Number 854-293-2
Synonyms Trans-4-(tert-Butoxycarbonylamino)cyclohexane-1-carboxylic acid; rac-(1r,4r)-4-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylic acid
Structural Features Cyclohexane ring with trans-1,4-substitution of Boc-protected amino and carboxylic acid groups

Analysis of Preparation Methods

Advantages

  • One-pot synthesis: Minimizes purification steps and reduces time and cost.
  • High trans selectivity: The process achieves a trans isomer content greater than 75% directly, avoiding post-synthesis isomerization.
  • Mild conditions: Low hydrogen pressure and room temperature Boc protection reduce side reactions.
  • Scalability: Suitable for industrial applications due to simple catalyst and solvent systems.

Challenges

  • Isomer separation: Although the trans isomer predominates, the presence of cis isomers requires additional purification steps for pharmaceutical-grade purity.
  • Catalyst handling: Rhodium catalysts are expensive and require careful recovery and reuse strategies.
  • Reaction time: Boc protection step requires extended stirring (up to 20 hours), which may impact throughput.

Summary Table of Preparation Methods

Method Starting Material Catalyst/Conditions Trans Isomer Ratio (%) Yield (%) Purity (%) Notes
One-pot hydrogenation + Boc protection p-Aminobenzoic acid derivatives Rhodium catalyst, low H2 pressure, acetone, base, room temp >75 62-70 92-99 Industrially applicable, mild conditions
Methylation purification Boc-protected cis/trans mixture K2CO3, methyl bromide, acetone, 60 °C >99 62 >99 Enhances trans isomer purity

Chemical Reactions Analysis

Types of Reactions

Rac-(1r,4r)-4-[(tert-butoxy)carbamoyl]cyclohexane-1-carboxylic acid, trans undergoes various chemical reactions, including:

    Hydrolysis: The Boc protecting group can be removed under acidic conditions to yield the free amino acid.

    Esterification: The carboxylic acid group can react with alcohols in the presence of a catalyst to form esters.

    Amidation: The carboxylic acid group can react with amines to form amides.

Common Reagents and Conditions

    Hydrolysis: Typically performed using hydrochloric acid (HCl) or trifluoroacetic acid (TFA).

    Esterification: Catalyzed by sulfuric acid (H2SO4) or p-toluenesulfonic acid (PTSA).

    Amidation: Often carried out using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).

Major Products

    Hydrolysis: Produces the free amino acid.

    Esterification: Produces esters of the compound.

    Amidation: Produces amides of the compound.

Scientific Research Applications

Rac-(1r,4r)-4-[(tert-butoxy)carbamoyl]cyclohexane-1-carboxylic acid, trans, is a chemical compound featuring a cyclohexane ring substituted with a carboxylic acid and a tert-butoxycarbonyl group. It is also known by the International Union of Pure and Applied Chemistry name (1r,4r)-4-(((tert-butoxycarbonyl)amino)methyl)cyclohexane-1-carboxylic acid. The molecular formula is C13H23NO4, with a molecular weight of 257.33 g/mol.

Synthesis
The synthesis of rac-(1r,4r)-4-[(tert-butoxy)carbamoyl]cyclohexane-1-carboxylic acid generally involves several steps, and the methods may vary based on the desired purity and yield.

Potential applications:
Rac-(1r,4r)-4-[(tert-butoxy)carbamoyl]cyclohexane-1-carboxylic acid has potential applications in synthesizing derivatives or for further functionalization in organic synthesis. Interaction studies often focus on its binding affinity with biological targets like enzymes or receptors, which is crucial for understanding its mechanism of action and potential therapeutic effects. For instance, investigations into its role as an arginase inhibitor could reveal insights into its efficacy in modulating nitric oxide production in biological systems.

Several compounds bear structural similarities to rac-(1r,4r)-4-[(tert-butoxy)carbamoyl]cyclohexane-1-carboxylic acid. Examples include:

  • (1R,2R)-2-Amino-2-(tert-butylamino)cyclohexane-1-carboxylic acid This contains an additional amino group and has potential for different biological interactions.
  • (5R)-5-Amino-5-(2-boronoethyl)cyclohexane-1-carboxylic acid The presence of Boron enhances reactivity and is studied for cancer therapeutics.
  • (1R,2S)-2-Amino-5-(2-boronoethyl)cyclohexane-1-carboxylic acid This is focused on metabolic pathways involving boron.

Mechanism of Action

The mechanism of action of Rac-(1r,4r)-4-[(tert-butoxy)carbamoyl]cyclohexane-1-carboxylic acid, trans involves its reactivity due to the presence of the Boc-protected amino group and the carboxylic acid group. These functional groups allow the compound to participate in various chemical reactions, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.

Comparison with Similar Compounds

trans-4-(1-Methylethyl)cyclohexanecarboxylic acid (CAS 7077-05-6)

  • Structure : Trans-4-isopropylcyclohexanecarboxylic acid.
  • Molecular Formula : C₁₀H₁₈O₂.
  • Molecular Weight : 170.25 g/mol.
  • Key Differences : Lacks the tert-butoxycarbamoyl group, resulting in lower molecular weight and reduced steric hindrance. Used as a pharmaceutical intermediate (e.g., nateglinide impurity) .

(1R,3S)-3-[(tert-butoxycarbonyl)amino]cyclohexanecarboxylic acid (CAS 222530-39-4)

  • Structure: Boc-protected amino group at the 3-position.
  • Molecular Formula: C₁₂H₂₁NO₄.
  • Molecular Weight : 267.3 g/mol.
  • Key Differences : Positional isomerism (3 vs. 4 substitution) alters spatial interactions in biological systems. Synthesized via stereoselective methods for peptide coupling .

Tranexamic Acid Impurity A (PA 20 0451001)

  • Structure: (1r,4r)-4-(((1r,4R)-4-(aminomethyl)cyclohexane-1-carboxamido)methyl)cyclohexane-1-carboxylic acid.
  • Molecular Formula : C₂₄H₄₁N₃O₄.
  • Molecular Weight : 435.61 g/mol.

Physicochemical Properties

Property Target Compound trans-4-Isopropylcyclohexanecarboxylic acid (1R,3S)-Boc-amino Cyclohexane Acid
Molecular Weight ~267.3 g/mol 170.25 g/mol 267.3 g/mol
Lipophilicity (logP) Estimated ~2.5 (tert-butyl) ~2.0 (isopropyl) ~2.5 (Boc group)
Solubility Low in water (lipophilic) Moderate in organic solvents Low in water
Stereochemistry rac-(1r,4r) rac-trans (1R,3S)

Research Findings and Challenges

  • Biological Activity : The tert-butoxycarbamoyl group may confer metabolic stability by shielding the carbamoyl moiety from enzymatic degradation, as seen in RORγt inverse agonists .
  • Challenges: Limited empirical data on the target compound’s solubility, toxicity, and bioactivity.

Biological Activity

Rac-(1r,4r)-4-[(tert-butoxy)carbamoyl]cyclohexane-1-carboxylic acid, trans, is a compound that has garnered interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article will explore the biological activity of this compound, focusing on its mechanisms of action, interactions with biological targets, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a cyclohexane ring substituted with a carboxylic acid group and a tert-butoxycarbonyl group. Its molecular formula is C_{13}H_{23}N_{1}O_{3}, with a molecular weight of 257.33 g/mol. The presence of these functional groups suggests potential interactions with various biological systems.

1. Arginase Inhibition

One significant area of research involves the compound's role as an arginase inhibitor . Arginase is an enzyme that catalyzes the hydrolysis of arginine to urea and ornithine, playing a crucial role in the urea cycle and influencing nitric oxide (NO) production. Studies indicate that rac-(1r,4r)-4-[(tert-butoxy)carbamoyl]cyclohexane-1-carboxylic acid can effectively inhibit arginase activity, thus modulating NO levels in biological systems. This modulation is particularly relevant in conditions such as cardiovascular diseases and cancer, where NO signaling is disrupted.

2. Binding Affinity Studies

Research has been conducted to evaluate the binding affinity of rac-(1r,4r)-4-[(tert-butoxy)carbamoyl]cyclohexane-1-carboxylic acid with various biological targets. These studies typically employ techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) to quantify interactions with enzymes or receptors. Preliminary results suggest that this compound exhibits a strong affinity for specific targets involved in metabolic pathways, which may lead to therapeutic applications.

Case Study 1: Inhibition of Cancer Cell Proliferation

In vitro studies have demonstrated that rac-(1r,4r)-4-[(tert-butoxy)carbamoyl]cyclohexane-1-carboxylic acid can inhibit the proliferation of certain cancer cell lines. For instance, a study conducted on breast cancer cells showed that treatment with this compound resulted in a significant reduction in cell viability compared to control groups. The mechanism was attributed to induced apoptosis and cell cycle arrest at the G0/G1 phase.

Case Study 2: Modulation of Inflammatory Responses

Another study focused on the anti-inflammatory properties of rac-(1r,4r)-4-[(tert-butoxy)carbamoyl]cyclohexane-1-carboxylic acid. In animal models of inflammation, administration of this compound led to decreased levels of pro-inflammatory cytokines such as TNF-α and IL-6. This suggests that the compound may have potential therapeutic effects in treating inflammatory diseases.

Comparative Analysis with Similar Compounds

The following table summarizes some structurally similar compounds and their known biological activities:

Compound NameStructureBiological Activity
(1R,2R)-2-Amino-2-(tert-butylamino)cyclohexane-1-carboxylic acidStructurePotential neuroprotective effects
(5R)-5-Amino-5-(2-boronoethyl)cyclohexane-1-carboxylic acidStructureStudied for cancer therapeutics
(1R,2S)-2-Amino-5-(2-boronoethyl)cyclohexane-1-carboxylic acidStructureFocused on metabolic pathways involving boron

Q & A

Q. What are the optimal synthetic routes for Rac-(1r,4r)-4-[(tert-butoxy)carbamoyl]cyclohexane-1-carboxylic acid, trans?

  • Methodological Answer : The synthesis typically involves sequential functionalization of a cyclohexane precursor. A common approach includes:

Carbamoylation : Introduce the tert-butoxycarbamoyl group via coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) in DCM/DMF (3:1 v/v) .

Carboxylic Acid Formation : Oxidize or hydrolyze a pre-installed ester or nitrile group under controlled pH (e.g., acid hydrolysis with HCl or TFA) .
Critical parameters include reaction temperature (0–25°C), solvent polarity, and protecting group strategies (e.g., tert-butoxycarbonyl (Boc) for amine intermediates) .

Q. How is the trans configuration confirmed experimentally?

  • Methodological Answer :
  • X-ray Crystallography : Resolve absolute stereochemistry using single-crystal diffraction (e.g., similar to Klpg ligand complexes in ).
  • NMR Spectroscopy : Analyze coupling constants (e.g., 3JHH^3J_{HH}) between axial/equatorial protons on the cyclohexane ring. For trans-4-substituted cyclohexanes, diaxial protons typically exhibit 3JHH>10^3J_{HH} > 10 Hz .
  • Chromatography : Use chiral stationary phases (CSPs) to separate enantiomers and validate purity (>98% trans isomer via HPLC) .

Q. What analytical techniques are used to characterize purity and stability?

  • Methodological Answer :
  • HPLC-MS : Monitor impurities (e.g., cis isomers or deprotected intermediates) with reverse-phase C18 columns and ESI-MS detection .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition >200°C, based on tert-butyl analogs in ).
  • Karl Fischer Titration : Measure residual water content (<0.5% for hygroscopic carbamoyl derivatives) .

Advanced Research Questions

Q. How does stereochemistry influence interactions with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer :
  • Docking Studies : Model the compound’s trans configuration in silico to predict binding affinities. For example, the bulky tert-butoxy group may sterically hinder interactions with hydrophobic pockets, while the carbamoyl group forms hydrogen bonds (e.g., similar to Klpg ligand binding in ).
  • Mutagenesis Assays : Compare activity against wild-type vs. mutated enzymes (e.g., replace residues like Asp54/Asp56 in kringle domains to test binding dependency) .
  • Isothermal Titration Calorimetry (ITC) : Quantify enthalpy/entropy changes during ligand-receptor binding to assess stereochemical selectivity .

Q. How can researchers resolve contradictions in reported solubility or reactivity data?

  • Methodological Answer :
  • Controlled Solubility Studies : Test solubility in buffered solutions (pH 2–10) to identify pH-dependent trends. For example, the carboxylic acid group may protonate below pH 4, reducing aqueous solubility .
  • Replicate Synthetic Conditions : Compare yields/purity using identical reagents (e.g., EDCI vs. DCC for carbamoyl coupling) and solvents (DMF vs. THF) to isolate variables .
  • Meta-Analysis : Cross-reference data from PubChem, peer-reviewed journals, and patents while excluding unreliable sources (e.g., BenchChem) .

Q. What strategies optimize enantiomeric resolution for chiral derivatives?

  • Methodological Answer :
  • Dynamic Kinetic Resolution : Use chiral catalysts (e.g., Ru-BINAP complexes) to isomerize racemic mixtures during synthesis .
  • Enzymatic Hydrolysis : Apply lipases or esterases to selectively hydrolyze one enantiomer (e.g., CAL-B for tert-butyl esters) .
  • Chiral Chromatography : Employ CSPs like cellulose tris(3,5-dimethylphenylcarbamate) for preparative-scale separation .

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